

# Head-to-head comparison of sulopenem and amoxicillin/clavulanate in clinical trials.

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Etzadroxil |           |
| Cat. No.:            | B1359954   | Get Quote |

# Head-to-Head Clinical Trial Comparison: Sulopenem vs. Amoxicillin/Clavulanate

A comprehensive analysis of the REASSURE Phase 3 clinical trial, providing researchers, scientists, and drug development professionals with a detailed comparison of oral sulopenem and oral amoxicillin/clavulanate for the treatment of uncomplicated urinary tract infections (uUTIs) in adult women.

This guide synthesizes the key findings from the REASSURE (REnewed ASsessment of Sulopenem in uUTI caused by Resistant Enterobacterales) trial, offering a granular look at the efficacy, safety, and experimental design of this pivotal study.

## **Executive Summary**

The Phase 3, randomized, multicenter, double-blind, double-dummy, non-inferiority REASSURE trial (NCT05584657) was conducted to compare the efficacy and safety of oral sulopenem with oral amoxicillin/clavulanate in adult women with uncomplicated urinary tract infections.[1][2][3][4] The trial met its primary endpoint, demonstrating that oral sulopenem was non-inferior to amoxicillin/clavulanate in the overall patient population.[5] Notably, in the subpopulation of patients with baseline uropathogens susceptible to amoxicillin/clavulanate, sulopenem demonstrated statistical superiority.[5] While both drugs were generally well-tolerated, treatment-emergent adverse events, primarily gastrointestinal in nature, were more frequently reported with sulopenem.[6]



## **Data Presentation: Efficacy and Safety Outcomes**

The following tables summarize the key quantitative data from the REASSURE clinical trial.

**Table 1: Primary Efficacy Outcome - Overall Success\* at** 

Test-of-Cure (Dav 12)

| Patient Population                                                                                                                                                                               | Sulopenem       | Amoxicillin/Clavula<br>nate | Treatment<br>Difference (95% CI) |
|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------|-----------------------------|----------------------------------|
| Microbiologic-Modified<br>Intent-to-Treat<br>(mMITT)                                                                                                                                             | 60.9% (318/522) | 55.6% (260/468)             | 5.4% (-0.8 to 11.5)              |
| mMITT - Amoxicillin/Clavulanat e Susceptible                                                                                                                                                     | 61.7%           | 55.0%                       | 6.7% (0.3 to 13.0)               |
| *Overall success was a composite of clinical cure (resolution of uUTI symptoms and no new symptoms) and microbiological eradication (reduction of baseline pathogen to <10³ CFU/mL in urine).[1] |                 |                             |                                  |

# **Table 2: Incidence of Common Treatment-Emergent**

**Adverse Events** 

| Adverse Event | Sulopenem | Amoxicillin/Clavulanate |
|---------------|-----------|-------------------------|
| Diarrhea      | 8.1%      | 4.1%                    |
| Nausea        | 4.3%      | 2.9%                    |
| Headache      | 2.2%      | 1.5%                    |
|               |           |                         |



Discontinuations due to adverse events were infrequent, occurring in less than 1% of patients in both treatment arms.[6] No serious adverse events (SAEs) were reported in the sulopenem group, while five SAEs occurred in the amoxicillin/clavulanate group, none of which were considered drug-related.[6]

## **Experimental Protocols**

The REASSURE trial was a robustly designed study to provide a direct comparison between sulopenem and a standard-of-care antibiotic for uUTIs.

Study Design: A Phase 3, randomized, multicenter, double-blind, double-dummy, non-inferiority clinical trial.[1][2][3][4]

Patient Population: The trial enrolled approximately 2,222 adult women with signs and symptoms of uncomplicated urinary tract infection.[6] Key inclusion criteria included being female, at least 18 years of age, and presenting with at least two of the following symptoms for 24 to 96 hours: urinary frequency, urinary urgency, pain or burning on micturition, or suprapubic pain.[2]

Randomization and Blinding: Patients were randomized in a 1:1 ratio to receive either oral sulopenem or oral amoxicillin/clavulanate. The double-dummy design ensured that both patients and investigators were blinded to the treatment allocation.

#### Dosing Regimen:

- Sulopenem arm: Oral sulopenem etzadroxil 500 mg/probenecid 500 mg administered twice daily for 5 days.[1]
- Amoxicillin/Clavulanate arm: Oral amoxicillin 875 mg/clavulanate 125 mg administered twice daily for 5 days.[1]

Primary Endpoint: The primary efficacy endpoint was the overall success rate at the Test-of-Cure (TOC) visit on Day 12 (± 1 day). Overall success was a composite measure of clinical cure and microbiological eradication.[1][4]

Key Secondary Endpoints: While not detailed in the initial announcements, secondary endpoints in such trials typically include clinical cure rates, microbiological eradication rates,



and safety and tolerability assessments at different time points.

# Mechanism of Action and Experimental Workflow Signaling Pathways

The antibacterial activity of both sulopenem and amoxicillin is derived from their ability to interfere with bacterial cell wall synthesis. The diagrams below illustrate the core mechanisms of action.



Click to download full resolution via product page

Mechanism of Action of β-Lactam Antibiotics



Click to download full resolution via product page

Action of β-Lactamase and its Inhibition

### **REASSURE Clinical Trial Workflow**

The following diagram outlines the key stages of the REASSURE clinical trial from patient enrollment to final analysis.





Click to download full resolution via product page

### **REASSURE Clinical Trial Workflow**

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. View ORLYNVAH Clinical Response in the REASSURE Trial [orlynvah.com]



- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Iterum Therapeutics Announces Completion of Enrollment in its REASSURE Phase 3 Clinical Trial of Oral Sulopenem in Uncomplicated Urinary Tract Infections :: Iterum Therapeutics plc (ITRM) [iterumtx.com]
- 4. Iterum Announces First Patient Dosed in REASSURE, a Phase 3 Clinical Trial of Oral Sulopenem in Uncomplicated Urinary Tract Infections :: Iterum Therapeutics plc (ITRM) [iterumtx.com]
- 5. Iterum Therapeutics Announces Publication of REASSURE Trial in NEJM Evidence :: Iterum Therapeutics plc (ITRM) [iterumtx.com]
- 6. urologytimes.com [urologytimes.com]
- To cite this document: BenchChem. [Head-to-head comparison of sulopenem and amoxicillin/clavulanate in clinical trials.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1359954#head-to-head-comparison-of-sulopenem-and-amoxicillin-clavulanate-in-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com